molecular formula C10H17NO4 B2806901 Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate CAS No. 1822597-21-6

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Cat. No.: B2806901
CAS No.: 1822597-21-6
M. Wt: 215.249
InChI Key: USHZXSSBOJSEAK-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxy-oxopropyl group and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxy-oxopropyl reagents under specific conditions. One common method includes the esterification of pyrrolidine-2-carboxylic acid with methoxy-oxopropyl alcohol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-oxopropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Methyl 5-oxopyrrolidine-2-carboxylate: Lacks the methoxy-oxopropyl group, resulting in different reactivity and applications.

    Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group, leading to variations in solubility and reactivity.

    Pyrrolidine-2-carboxylic acid: The parent compound without esterification, used in different chemical contexts.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZXSSBOJSEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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